molecular formula C9H4BrCl2N B1528793 6-Bromo-2,8-dichloroquinoline CAS No. 1344013-69-9

6-Bromo-2,8-dichloroquinoline

Cat. No. B1528793
CAS RN: 1344013-69-9
M. Wt: 276.94 g/mol
InChI Key: GZCGEVDIEHZSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,8-dichloroquinoline (BCQ) is a heterocyclic, fused-ring organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of 6-Bromo-2,8-dichloroquinoline is C9H4BrCl2N . The average mass is 276.945 Da and the mono-isotopic mass is 274.890411 Da .

Scientific Research Applications

  • Antibacterial Properties 6-Bromo-2,8-dichloroquinoline exhibits potent antibacterial activity. Researchers have investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It could potentially serve as a lead compound for developing new antibiotics or antimicrobial agents.
  • Antifungal Applications The compound also demonstrates antifungal properties. Studies have explored its effectiveness against fungal pathogens, such as Candida species and Aspergillus. Investigating its mode of action and optimizing its structure could lead to novel antifungal drugs.
  • Antiproliferative Effects 6-Bromo-2,8-dichloroquinoline inhibits cell proliferation in cancer cell lines. Researchers have examined its impact on cell cycle progression, apoptosis, and tumor growth. Further studies may uncover its potential as an anticancer agent.
  • Pharmaceutical Applications Pharmaceutical researchers are intrigued by this compound’s unique structure. It could serve as a scaffold for designing new drug candidates. By modifying specific functional groups, scientists aim to enhance its pharmacological properties.
  • Agrochemical Potential In agriculture, there’s interest in compounds with pesticidal or herbicidal activity. 6-Bromo-2,8-dichloroquinoline might fit this profile. Researchers explore its effects on pests, weeds, and plant growth. Developing safer and more effective agrochemicals is a priority.
  • Materials Science and Organic Electronics

    • Quinoline derivatives have applications beyond biology and medicine. 6-Bromo-2,8-dichloroquinoline could find use in materials science. Researchers investigate its properties as a building block for organic semiconductors, light-emitting diodes (LEDs), and solar cells .

Safety and Hazards

6-Bromo-2,8-dichloroquinoline may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-2,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGEVDIEHZSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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